molecular formula C12H10N4O2 B2393161 3-Ethyl-3'-phenyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775328-69-2

3-Ethyl-3'-phenyl-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2393161
CAS No.: 1775328-69-2
M. Wt: 242.238
InChI Key: HVYZEVOZMKCPIX-UHFFFAOYSA-N
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Description

3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound featuring a five-membered ring structure containing two nitrogen atoms and one oxygen atom. This compound is part of the 1,2,4-oxadiazole family, known for their diverse applications in medicinal chemistry, material science, and as energetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl amidoxime with phenyl isocyanate under reflux conditions in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxadiazole ring .

Industrial Production Methods: Industrial production of 1,2,4-oxadiazoles, including 3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole, often employs high-throughput methods involving automated synthesis and purification processes. These methods ensure high yield and purity, essential for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the replication of viral RNA. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 3,5-Diphenyl-1,2,4-oxadiazole
  • 3-Ethyl-5-phenyl-1,2,4-oxadiazole
  • 3,3’-Dinitro-5,5’-bi-1,2,4-oxadiazole

Uniqueness: 3-Ethyl-3’-phenyl-5,5’-bi-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-2-9-13-11(17-15-9)12-14-10(16-18-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYZEVOZMKCPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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